molecular formula C18H25NO2 B2903506 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one CAS No. 2191212-97-0

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one

Cat. No.: B2903506
CAS No.: 2191212-97-0
M. Wt: 287.403
InChI Key: PASUICZCVMJZDQ-UHFFFAOYSA-N
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Description

1-{3-methoxy-8-azabicyclo[321]octan-8-yl}-4-phenylbutan-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the methoxy and phenylbutanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Uniqueness

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-21-17-12-15-10-11-16(13-17)19(15)18(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,15-17H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASUICZCVMJZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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